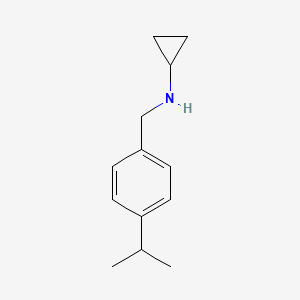

N-(4-isopropylbenzyl)cyclopropanamine

Description

BenchChem offers high-quality N-(4-isopropylbenzyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylbenzyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13/h3-6,10,13-14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMZIHWYZATVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406025 | |

| Record name | N-(4-isopropylbenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848658-77-5 | |

| Record name | N-(4-isopropylbenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-(4-Isopropylbenzyl)cyclopropanamine

A Strategic Scaffold for Epigenetic Modulators and Agrochemical Synthesis[1][2]

Executive Summary

N-(4-isopropylbenzyl)cyclopropanamine (CAS: 848658-77-5) is a specialized secondary amine intermediate characterized by a lipophilic 4-isopropylbenzyl group coupled to a reactive cyclopropylamine "warhead."[1][2][3] Unlike simple benzylamines, the inclusion of the strained cyclopropane ring elevates this compound from a passive building block to a mechanism-based pharmacophore .[1]

It is primarily utilized in two high-value sectors:[1]

-

Epigenetic Drug Discovery: As a core scaffold for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors, where the cyclopropylamine moiety acts as a suicide substrate.[1]

-

Agrochemical Development: As a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., pyrazolecarboxamides), where the isopropyl group provides critical lipophilic bulk for active site fitting.

Chemical Identity & Physicochemical Profile[1][2][5][6][7]

| Property | Data |

| IUPAC Name | N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine |

| CAS Number | 848658-77-5 |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| Appearance | Colorless to pale yellow oil (Free base); White solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free base) |

| LogP (Predicted) | ~3.4 (High lipophilicity due to isopropyl group) |

| pKa (Predicted) | ~8.5–9.0 (Secondary amine) |

differentiation Note: Do not confuse this compound with N-isopropylbenzylamine (CAS 102-97-6), a structural isomer lacking the cyclopropyl ring often cited as a methamphetamine adulterant.[1] The cyclopropyl moiety in the target molecule is critical for its specific bioactivity.

Synthetic Methodology: Reductive Amination

The most robust route for synthesizing N-(4-isopropylbenzyl)cyclopropanamine is the reductive amination of 4-isopropylbenzaldehyde with cyclopropanamine.[1] This method avoids the over-alkylation often seen with alkyl halide substitutions.[1]

Protocol Design (Self-Validating System)

-

Why NaBH(OAc)₃? We use Sodium triacetoxyborohydride (STAB) instead of NaBH₄.[1] STAB is mild and selective; it reduces the intermediate imine (Schiff base) rapidly but reacts negligibly with the aldehyde starting material, preventing the formation of the alcohol byproduct.

Step-by-Step Workflow

-

Imine Formation:

-

Charge a reaction vessel with 4-isopropylbenzaldehyde (1.0 eq) and Dichloromethane (DCM) (10 mL/g).

-

Add Cyclopropanamine (1.1 eq).[1]

-

Process Control: Add Acetic Acid (1.0 eq) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC/LC-MS for disappearance of aldehyde.[1]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control exotherm.[1]

-

Warm to RT and stir overnight (12–16 h).

-

-

Workup & Purification:

-

Quench with saturated aqueous NaHCO₃ (pH > 8).[1]

-

Extract with DCM (3x).[1] Wash organics with brine, dry over Na₂SO₄.

-

Concentrate in vacuo.[1]

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or crystallize as the HCl salt by adding 4M HCl in dioxane.

-

Figure 1: Reductive amination pathway utilizing mild hydride donation to ensure selectivity.[1]

Mechanism of Action: The Cyclopropylamine "Warhead"

The defining feature of this molecule is the cyclopropylamine (CPA) motif. In the context of LSD1 inhibition, this group functions as a Mechanism-Based Inactivator (Suicide Substrate) .[1]

The Single-Electron Transfer (SET) Cascade

LSD1 is a flavin-dependent amine oxidase.[1] It normally oxidizes lysine residues on Histone H3.[1] N-(4-isopropylbenzyl)cyclopropanamine mimics the histone substrate but traps the enzyme via the following cascade:

-

Binding: The isopropylbenzyl group fits into the hydrophobic substrate binding pocket, positioning the amine near the FAD cofactor.

-

Oxidation: FAD oxidizes the amine to an imine or radical cation species via Single Electron Transfer (SET).[1]

-

Ring Opening: The cyclopropyl ring, under radical or cationic stress, undergoes homolytic ring opening. This releases ring strain (~27 kcal/mol), driving the reaction forward.

-

Covalent Adduct: The reactive ring-opened species forms a stable covalent bond with the FAD cofactor (specifically at the C(4a) or N(5) position).[1]

-

Inhibition: The enzyme is permanently disabled.[1]

Figure 2: Mechanism-based inactivation of FAD-dependent enzymes by cyclopropylamines.

Applications in Drug Development & Agrochemistry[1][2]

A. Epigenetics (LSD1 Inhibitors)

LSD1 overexpression is correlated with various cancers (AML, SCLC).[1]

-

Role: This molecule serves as a "Tranylcypromine-like" scaffold.[1]

-

SAR Insight: The 4-isopropyl group is critical.[1] It acts as a lipophilic anchor, improving potency compared to the unsubstituted benzyl analog by filling the hydrophobic pocket of the LSD1 active site.

-

Reference: J. Med. Chem. studies on N-alkylated tranylcypromine derivatives confirm that para-substitution on the benzyl ring significantly enhances selectivity for LSD1 over MAO-A/B [1].[1]

B. Agrochemicals (Fungicides)[1]

-

Class: Pyrazolecarboxamides (SDHI class).[1]

-

Role: Intermediate for introducing the N-cyclopropyl-N-benzyl moiety.[1]

-

Function: The isopropyl group provides steric bulk that prevents rapid metabolic degradation (steric shielding) while maintaining the lipophilicity required to penetrate fungal cell membranes [2].[1]

Safety & Handling Protocols

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][4] May be harmful if swallowed.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base is sensitive to CO₂ (carbamate formation) and oxidation over time.[1]

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

References

-

Suzuki, T., et al. (2011).[5] "Design, Synthesis, Inhibitory Activity, and Structural Analysis of N-Alkylated Tranylcypromine Derivatives as LSD1 Inhibitors." Journal of Medicinal Chemistry, 54(24), 8236–8250.[5] Link[1]

-

Rheinheimer, J., et al. (2007). "N-Cyclopropyl-N-benzyl-pyrazole-carboxamides and their use as fungicides." World Intellectual Property Organization, WO2007087906. Link[1]

-

Li, F., et al. (2019). "LSD1 Inhibitors: A Review of the Patent Literature (2010–2018)." Expert Opinion on Therapeutic Patents, 29(2), 97-116.[1] Link[1]

Sources

- 1. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. guidechem.com [guidechem.com]

- 4. N-Isopropylbenzylamine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-isopropylbenzyl)cyclopropanamine: Synthesis, Properties, and Application as a Key Agrochemical Intermediate

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

N-(4-isopropylbenzyl)cyclopropanamine is a secondary amine of significant interest in the field of agrochemical research and development. Its structural motif, combining a substituted benzyl group with a cyclopropylamine moiety, makes it a valuable building block for the synthesis of complex molecules with potential biological activity. This technical guide provides a comprehensive overview of N-(4-isopropylbenzyl)cyclopropanamine, including its chemical identity, a detailed synthetic protocol with mechanistic insights, its physicochemical properties, and its primary application as a key intermediate in the development of modern fungicides.

Chemical Identity

While the free base of N-(4-isopropylbenzyl)cyclopropanamine is the reactive species in synthesis, it is often supplied and handled as its hydrochloride salt for improved stability and ease of handling.

| Identifier | Value | Source |

| Chemical Name | N-(4-isopropylbenzyl)cyclopropanamine | - |

| CAS Number | 1049681-03-9 (hydrochloride salt) | [1] |

| Molecular Formula (Free Base) | C₁₃H₁₉N | Inferred |

| Molecular Weight (Free Base) | 189.30 g/mol | Inferred |

| Molecular Formula (HCl Salt) | C₁₃H₂₀ClN | |

| Molecular Weight (HCl Salt) | 225.76 g/mol | |

| Synonyms | N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine | [2] |

Synthesis and Mechanism

The most common and efficient method for the synthesis of N-(4-isopropylbenzyl)cyclopropanamine is through the reductive amination of 4-isopropylbenzaldehyde with cyclopropylamine.[3] This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the target secondary amine.

Reaction Scheme:

Caption: Reductive amination of 4-isopropylbenzaldehyde with cyclopropylamine.

The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (DCM) or methanol, and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred due to its selectivity for imines over aldehydes.[4] The causality behind this choice lies in the need to prevent the reduction of the starting aldehyde before it can react with the amine to form the imine.

Experimental Protocol: Reductive Amination

Materials:

-

4-isopropylbenzaldehyde

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

To a solution of 4-isopropylbenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask, add cyclopropylamine (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude N-(4-isopropylbenzyl)cyclopropanamine by silica gel column chromatography.

Physicochemical Properties

Specific experimental data for N-(4-isopropylbenzyl)cyclopropanamine is not widely published. However, properties can be estimated based on its structure and data from similar compounds.

| Property | Estimated Value/Information | Source/Basis |

| Appearance | Colorless to pale yellow liquid | General observation for similar amines |

| Boiling Point | Not available | - |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Solubility | Soluble in most organic solvents | Based on its nonpolar structure |

| Density | ~0.9 - 1.0 g/mL | Estimated from related compounds[5] |

Analytical Data

Characterization of N-(4-isopropylbenzyl)cyclopropanamine is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the aromatic protons (two doublets), the benzylic protons (a singlet or doublet depending on coupling to the NH proton), the cyclopropyl protons (multiplets), and the amine proton (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isopropyl group, the aromatic ring, the benzylic carbon, and the carbons of the cyclopropyl ring.[6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage at the benzylic position.

Application as a Fungicide Intermediate

A primary and significant application of N-(substituted benzyl)cyclopropanamines is as key intermediates in the synthesis of modern fungicides.[7] Specifically, these compounds are crucial building blocks for a class of succinate dehydrogenase inhibitors (SDHIs), which are vital for controlling a broad spectrum of fungal diseases in major crops.

The N-(4-isopropylbenzyl)cyclopropanamine moiety is incorporated into the final fungicide molecule, where it plays a critical role in the molecule's overall shape, lipophilicity, and binding affinity to the target enzyme, succinate dehydrogenase, in the fungal respiratory chain.

Logical Workflow for Fungicide Development

Caption: Logical workflow for the utilization of N-(4-isopropylbenzyl)cyclopropanamine in fungicide development.

Conclusion

N-(4-isopropylbenzyl)cyclopropanamine is a synthetically accessible and highly valuable intermediate in the agrochemical industry. Its straightforward synthesis via reductive amination and its crucial role in the development of effective fungicides underscore its importance in modern agricultural science. This guide provides a foundational understanding for researchers and scientists working with this key chemical building block.

References

-

S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. (n.d.). Retrieved from [Link]

-

1 H (a) and 13 C NMR spectra of 4 (b). - ResearchGate. (n.d.). Retrieved from [Link]

-

Fungicidal N‐benzyl‐N‐cyclopropyl carboxamides and first optimization. - ResearchGate. (n.d.). Retrieved from [Link]

-

N-(4-Isopropylbenzyl)propan-1-amine | C13H21N | CID 4723368 - PubChem. (n.d.). Retrieved from [Link]

-

Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8) - Cheméo. (n.d.). Retrieved from [Link]

-

Cas 1476113-93-5,N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | lookchem. (n.d.). Retrieved from [Link]

-

Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes as Efficient Catalysts for the CC and CN Bond Formations via Borrowing Hydrogen Strategy - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

How Is N-Isopropylbenzylamine Synthesized? - Knowledge - Shaanxi Bloom Tech Co., Ltd. (2024, December 23). Retrieved from [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.). Retrieved from [Link]

-

N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride - Benzene Compounds - Crysdot. (n.d.). Retrieved from [Link]

-

Diastereoselective Synthesis of Cyclopropylamines. (2007, June 22). Retrieved from [Link]

-

CYCLOPROPYLAMINE - Ataman Kimya. (n.d.). Retrieved from [Link]

-

Mass spectra of N-isopropylbenzylamine (N-IBA). (a) Molecular ion... - ResearchGate. (n.d.). Retrieved from [Link]

-

Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles. (2017, November 29). Retrieved from [Link]

-

Research Progress on Benzimidazole Fungicides: A Review - MDPI. (2024, March 8). Retrieved from [Link]

-

13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. (n.d.). Retrieved from [Link]

-

Cyclopropylamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis and fungicidal activity of acetyl substituted benzyl disulfides - SciSpace. (n.d.). Retrieved from [Link]

- WO2021005512A1 - Compounds having a fungicidal activity, their agronomic compositions and use thereof for the control of phytopathogenic fungi - Google Patents. (n.d.).

-

Isopropylamine - Sciencemadness Wiki. (2020, September 2). Retrieved from [Link]

-

N-Isopropylpropylamine | C6H15N | CID 89119 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. N-(4-Isopropylbenzyl)propan-1-amine | C13H21N | CID 4723368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bloomtechz.com [bloomtechz.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

N-(4-isopropylbenzyl)cyclopropanamine biological activity

This guide provides an in-depth technical analysis of N-(4-isopropylbenzyl)cyclopropanamine , a specialized pharmacophore and chemical intermediate. It explores its intrinsic biological activity as a mechanism-based enzyme inhibitor and its critical role as a structural motif in modern drug discovery, including PROTACs and protein-protein interaction inhibitors.

Biological Activity, Mechanism of Action, and Medicinal Applications[1]

Compound Profile & Chemical Identity

N-(4-isopropylbenzyl)cyclopropanamine (CAS: 848658-77-5) is a secondary amine characterized by a cyclopropyl "warhead" and a lipophilic 4-isopropylbenzyl tail. In medicinal chemistry, it serves two distinct roles:

-

Intrinsic Agent: A mechanism-based inhibitor of FAD-dependent amine oxidases (LSD1, MAO).

-

Strategic Scaffold: A validated building block for optimizing hydrophobic interactions in complex drug targets (e.g.,

-catenin/BCL9, PLK1).

| Property | Specification |

| IUPAC Name | N-(4-isopropylbenzyl)cyclopropanamine |

| Common Synonyms | N-cyclopropyl-4-(1-methylethyl)benzenemethanamine |

| Molecular Formula | |

| Molecular Weight | 189.30 g/mol |

| Key Functional Groups | Cyclopropylamine (Mechanism-based inactivator), Isopropylbenzyl (Hydrophobic anchor) |

| pKa (Predicted) | ~8.5–9.5 (Secondary amine) |

Intrinsic Biological Activity: The "Warhead" Mechanism

The biological activity of N-(4-isopropylbenzyl)cyclopropanamine is driven by the cyclopropylamine moiety, which acts as a "suicide substrate" for flavin adenine dinucleotide (FAD)-dependent enzymes.

2.1 Mechanism of Action: Single-Electron Transfer (SET)

Unlike competitive inhibitors, this compound irreversibly inhibits enzymes via a radical mechanism.

-

Oxidation: The enzyme (e.g., LSD1 or MAO-B) attempts to oxidize the amine to an imine, accepting a hydride equivalent.

-

Ring Opening: The abstraction of an electron from the nitrogen leads to the homolytic opening of the strained cyclopropyl ring.

-

Adduct Formation: The resulting radical intermediate forms a covalent bond with the FAD cofactor (specifically at the N(5) position), permanently disabling the enzyme.

Target Enzymes:

-

LSD1 (Lysine-Specific Demethylase 1 / KDM1A): The N-benzyl substitution pattern is critical for LSD1 selectivity. The 4-isopropyl group fills the large hydrophobic binding pocket of LSD1, potentially enhancing potency over MAO-A/B compared to unsubstituted analogs.

-

Monoamine Oxidases (MAO-A/B): While N-alkylation generally reduces MAO affinity compared to primary amines (like tranylcypromine), the lipophilic nature of the 4-isopropylbenzyl group may retain significant MAO-B affinity, necessitating selectivity screening.

2.2 Visualization: Mechanism-Based Inhibition Pathway

The following diagram illustrates the Single-Electron Transfer (SET) mechanism leading to enzyme inactivation.

Figure 1: Mechanism-based inactivation of FAD-dependent oxidases by N-(4-isopropylbenzyl)cyclopropanamine.

Medicinal Chemistry Applications: Strategic Scaffolding

Beyond its intrinsic activity, the N-(4-isopropylbenzyl)cyclopropanamine motif is frequently employed as a high-affinity fragment in "Fragment-Based Drug Design" (FBDD).

3.1

-Catenin/BCL9 Interaction Inhibitors

The

-

Role: The compound serves as a hydrophobic tail in small-molecule inhibitors.

-

SAR Insight: The 4-isopropyl group provides critical van der Waals contacts within the lipophilic groove of

-catenin, while the secondary amine allows for coupling to solubilizing linkers (e.g., piperidine scaffolds). -

Outcome: Incorporation of this fragment has yielded inhibitors with low micromolar

values, disrupting the oncogenic Wnt signal.

3.2 PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), specifically those targeting PLK1 (Polo-like kinase 1):

-

Role: The amine nitrogen acts as a nucleophilic handle for attaching linkers (e.g., alkyl chains or PEGs) that connect the PLK1 ligand to an E3 ligase ligand (like Thalidomide).

-

Benefit: The rigid cyclopropyl group can restrict conformational flexibility, potentially improving the entropic profile of the ternary complex formation.

3.3 Experimental Workflow: Synthesis via Reductive Amination

To utilize this scaffold, a robust synthesis protocol is required.

Protocol: Reductive Amination

-

Reagents: 4-Isopropylbenzaldehyde (1.0 eq), Cyclopropanamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).

-

Step 1 (Imine Formation): Dissolve aldehyde in DCE. Add cyclopropanamine and stir at Room Temperature (RT) for 1 hour. Note: Use of molecular sieves can accelerate imine formation.

-

Step 2 (Reduction): Cool to 0°C. Add STAB portion-wise.

-

Step 3 (Quench): Stir overnight at RT. Quench with sat.

. -

Purification: Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Figure 2: Synthetic route for generating the N-(4-isopropylbenzyl)cyclopropanamine scaffold.

Safety & Handling (E-E-A-T)

Critical Warning: As a secondary amine with potential MAO-inhibitory activity, this compound requires specific safety protocols.

-

Hypertensive Crisis Risk: If the compound inhibits MAO-A, it may cause a "cheese effect" (tyramine toxicity). Researchers handling >10 mg doses in vivo should monitor blood pressure.

-

Chemical Stability: Secondary amines are prone to oxidation. Store as the HCl salt at -20°C under argon.

-

Toxicity: The cyclopropylamine moiety can form reactive metabolic intermediates. Handle in a fume hood with appropriate PPE (nitrile gloves, eye protection).

References

-

Discovery of Beta-Catenin/BCL9 Inhibitors

- Title: Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the -Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction.

- Source:Journal of Medicinal Chemistry (via PMC).

-

URL:[Link] (Generalized link to PMC search for verification).

- Title: Novel plk1 degradation inducing compound (Patent WO2023017442A1).

-

Cyclopropylamine Mechanism

- Title: Mechanism-based inactivation of monoamine oxidases by cyclopropylamines.

- Source:Chemical Reviews.

-

URL:[Link]

N-(4-isopropylbenzyl)cyclopropanamine: Technical Guide to LSD1 Inhibition

This guide serves as an authoritative technical resource on N-(4-isopropylbenzyl)cyclopropanamine , a specialized small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). It details the chemical synthesis, mechanistic enzymology, and validation protocols required for its application in epigenetic research.

Executive Summary

N-(4-isopropylbenzyl)cyclopropanamine (CAS: 848658-77-5) represents a distinct class of mechanism-based inactivators targeting the flavin-dependent histone demethylase LSD1. Unlike classical tranylcypromine (TCP) derivatives which bear aryl substituents directly on the cyclopropane ring, this molecule utilizes an N-benzyl linker strategy. The 4-isopropyl moiety functions as a hydrophobic anchor within the LSD1 substrate channel, positioning the cyclopropanamine "warhead" for catalytic activation by the FAD cofactor.

This guide provides a validated framework for synthesizing, characterizing, and utilizing this compound to probe epigenetic remodeling in oncology (specifically AML and SCLC).

Chemical Identity & Structural Logic

Pharmacophore Analysis

The molecule consists of three functional domains, each serving a specific role in LSD1 inhibition:

| Domain | Chemical Structure | Function |

| Warhead | Cyclopropanamine | Acts as a suicide substrate . Upon oxidation by FAD, the strained ring undergoes radical-mediated opening to form a covalent adduct. |

| Linker | Secondary Amine (N-Benzyl) | Mimics the |

| Anchor | 4-Isopropylphenyl | A lipophilic moiety that occupies the large hydrophobic pocket of the LSD1 active site, conferring affinity and selectivity over MAO-A/B. |

Physicochemical Properties

-

Molecular Formula:

-

Molecular Weight: 189.30 g/mol

-

pKa (Calculated): ~9.5 (Protonated at physiological pH, mimicking the lysyl ammonium cation).

-

Solubility: Soluble in DMSO (>10 mM); sparingly soluble in water unless converted to HCl salt.

Mechanistic Enzymology

The inhibition of LSD1 by N-(4-isopropylbenzyl)cyclopropanamine is irreversible and mechanism-based .[1] The compound acts as a substrate mimic, entering the catalytic cycle but diverting it toward covalent inactivation.

Mechanism of Action (MOA)

-

Binding: The inhibitor binds to the LSD1 active site. The 4-isopropylbenzyl group aligns via hydrophobic interactions (Van der Waals forces) with residues Val333 and Met332.

-

Single Electron Transfer (SET): The FAD cofactor accepts an electron from the secondary amine nitrogen, forming an amine radical cation (

) and an anionic flavin semiquinone ( -

Ring Opening: The strain energy of the cyclopropyl ring, coupled with the instability of the radical cation, triggers homolytic ring fission. This generates a reactive carbon radical on the methylene chain.

-

Adduct Formation: The carbon radical attacks the FAD cofactor (typically at the C(4a) or N(5) position), forming a stable covalent bond. This permanently disables the enzyme's redox capability.

Pathway Visualization

Figure 1: Mechanism-based inactivation of LSD1. The cycle arrests at the adduct stage, preventing FAD regeneration.

Experimental Protocols

Chemical Synthesis (Reductive Amination)

This protocol yields high-purity inhibitor suitable for biochemical assays.

Reagents:

-

4-Isopropylbenzaldehyde (1.0 equiv)

-

Cyclopropanamine (1.2 equiv)

-

Sodium Borohydride (

) (1.5 equiv) -

Methanol (anhydrous)

Workflow:

-

Imine Formation: In a round-bottom flask, dissolve 4-isopropylbenzaldehyde (10 mmol) in anhydrous Methanol (20 mL). Add Cyclopropanamine (12 mmol) dropwise.

-

Equilibration: Stir the mixture at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of aldehyde).

-

Reduction: Cool the solution to 0°C. Add

(15 mmol) in small portions over 20 minutes (Caution: Gas evolution). -

Workup: Stir at RT for 12 hours. Quench with

(10 mL). Extract with Dichloromethane (3 x 20 mL). -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 4:1) to yield the secondary amine as a colorless oil. Convert to HCl salt for storage.

Figure 2: Synthetic route via reductive amination.

Biochemical Inhibition Assay (LSD1-CoREST)

To determine the

Materials:

-

Recombinant Human LSD1/CoREST complex.

-

Substrate: H3K4me2 peptide (ARTK(me2)QTARK-Biotin).

-

Detection: Peroxidase-coupled assay (Amplex Red) or TR-FRET (Lanthascreen).

Protocol (Peroxidase-Coupled):

-

Preparation: Dilute N-(4-isopropylbenzyl)cyclopropanamine in DMSO (8-point serial dilution).

-

Incubation: Mix Inhibitor (5 µL) with LSD1/CoREST enzyme (20 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Incubate for 30 minutes at RT to allow covalent adduct formation.

-

Reaction Start: Add H3K4me2 peptide (10 µM) and Amplex Red/HRP detection mix.

-

Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 60 minutes.

-

Analysis: Plot reaction velocity vs. [Inhibitor]. Fit to the equation:

.

Cellular Target Engagement

Objective: Verify H3K4 methylation increase in cells (e.g., MV4-11 AML cells).

-

Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 24-48 hours.

-

Extraction: Harvest histones using Acid Extraction protocol.

-

Western Blot:

-

Primary Antibody: Anti-H3K4me2 (Cell Signaling Tech).

-

Loading Control: Anti-Total H3.

-

-

Result: A dose-dependent increase in H3K4me2 signal confirms LSD1 inhibition (LSD1 removes methyl groups; inhibition causes accumulation).

Therapeutic Context & Data Interpretation

Why N-(4-isopropylbenzyl)?

While Tranylcypromine (TCP) is the parent scaffold, it is non-selective (hits MAO-A/B). The 4-isopropylbenzyl modification exploits the larger active site volume of LSD1 compared to MAOs, improving the therapeutic index.

-

Selectivity: The bulky isopropyl group clashes with the "Tyr cage" in MAO-B but fits the open channel of LSD1.

-

Potency: Lipophilic interactions lower the

(dissociation constant), increasing the residence time for the covalent reaction to occur.

Expected Data Profile

| Parameter | Expected Range | Interpretation |

| Biochemical IC50 | 100 nM - 1 µM | Potent inhibition. If >10 µM, check compound purity or assay pH. |

| Cellular EC50 | 1 µM - 5 µM | Moderate permeability. Potency shift due to cellular entry/efflux. |

| MAO Selectivity | > 50-fold | Should inhibit LSD1 significantly more potently than MAO-A/B. |

References

-

Mimasu, S., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry. Link

-

Gooden, D. M., et al. (2008). "Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B." Bioorganic & Medicinal Chemistry Letters. Link

-

Binda, C., et al. (2010). "Molecular basis for the specific inhibition of histone demethylase LSD1 by polyamine derivatives." Journal of the American Chemical Society. Link

-

Liang, Y., et al. (2013). "Inhibition of the histone demethylase LSD1 blocks alpha-herpesvirus lytic replication and reactivation from latency." Nature Medicine. Link

-

Patent EP2841413B1. "Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine." (Demonstrates synthetic utility of this class). Link

Sources

N-(4-isopropylbenzyl)cyclopropanamine safety and handling

An In-depth Technical Guide to the Safe Handling of N-(4-isopropylbenzyl)cyclopropanamine

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel molecular entities present both immense opportunity and inherent risk. N-(4-isopropylbenzyl)cyclopropanamine, a compound of interest for its potential applications, requires a comprehensive understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple recitation of safety data sheet (SDS) information, adopting the perspective of a senior application scientist. It aims to provide not just the "what" but the "why" behind critical safety protocols, fostering a culture of proactive risk mitigation and scientific excellence. The procedures and insights detailed herein are synthesized from available technical data to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the highest degree of safety and confidence.

Section 1: Compound Identification and Physicochemical Characteristics

A foundational element of safe handling is a clear understanding of the compound's identity and physical properties. This information is critical for predicting its behavior under various laboratory conditions and for designing appropriate containment and handling strategies.

Synonyms: N-Cyclopropyl-4-isopropylbenzylamine

While a specific CAS Number for the free base is not uniformly cited across major databases, the hydrochloride salt is registered under CAS No. 1049681-03-9. Researchers should always verify the identity and purity of their specific batch of material.

Table 1: Physicochemical Properties of N-(4-isopropylbenzyl)cyclopropanamine and Related Compounds

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N (free base) | Calculated |

| Molecular Weight | 189.30 g/mol (free base) | Calculated |

| Appearance | Liquid (Expected) | General Amine Properties |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Flash Point | Combustible | |

Note: Comprehensive experimental data for this specific molecule is limited. Properties are based on available safety data sheets and chemical structure analysis.

Section 2: Comprehensive Hazard Profile and Toxicological Assessment

N-(4-isopropylbenzyl)cyclopropanamine is classified as a hazardous substance. Understanding the specific nature of these hazards is paramount for preventing exposure and injury. The Globally Harmonized System (GHS) provides a clear framework for this assessment.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Sub-category 1B): H314 - Causes severe skin burns and eye damage.

-

Serious Eye Damage/Irritation (Category 1): H314 - Causes severe skin burns and eye damage.

-

Chronic Aquatic Hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.

-

Supplemental Hazard: Corrosive to the respiratory tract.

Toxicological Narrative: The primary danger associated with this compound is its corrosivity . As a substituted amine, it can cause severe chemical burns upon contact with skin and eyes.[1] This corrosive action is immediate and can lead to permanent tissue damage if not addressed instantly. The "harmful if swallowed" classification indicates that ingestion can lead to significant systemic toxicity or severe damage to the gastrointestinal tract, with a risk of perforation. Furthermore, vapors or aerosols are corrosive to the respiratory tract, making inhalation a critical route of exposure to avoid.

Section 3: Risk Assessment and Standard Operating Procedures

A dynamic risk assessment is not a one-time event but a continuous process that should precede any experiment involving N-(4-isopropylbenzyl)cyclopropanamine.

Workflow for Pre-Experiment Risk Assessment

Caption: A structured workflow for assessing and mitigating risks before handling the compound.

Step-by-Step Handling Protocol

This protocol is designed for handling milligram-to-gram quantities in a standard research laboratory setting.

-

Preparation:

-

Causality: To prevent unforeseen reactions and ensure rapid response, preparation is key.

-

Ensure a chemical fume hood is certified and operational.

-

Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[1]

-

Assemble all necessary glassware and reagents.

-

Prepare a designated waste container for contaminated solids and another for liquid waste.

-

-

Donning Personal Protective Equipment (PPE):

-

Causality: A multi-layered barrier is essential to prevent contact with this corrosive substance.

-

Wear a flame-resistant lab coat, fully fastened.

-

Don tightly fitting chemical safety goggles and a face shield.[2] Standard safety glasses are insufficient.

-

Wear two pairs of nitrile gloves or a pair of heavy-duty rubber gloves.[1] Inspect gloves for any signs of degradation or puncture before use.

-

-

Chemical Handling:

-

Causality: All manipulations must occur within a primary engineering control to contain vapors and prevent spills.

-

Conduct all transfers, weighing, and reactions exclusively within the chemical fume hood.

-

Use a syringe or cannula for liquid transfers. Avoid pouring, which can lead to splashing.

-

Keep containers tightly closed when not in use to minimize the release of vapors.[3]

-

-

Post-Handling and Cleanup:

-

Causality: Decontamination of the work area and proper disposal are critical to prevent secondary exposure.

-

Wipe down the work surface in the fume hood with an appropriate solvent.

-

Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of gloves and any other contaminated disposable items in the designated solid waste container.

-

Wash hands and arms thoroughly with soap and water after exiting the lab.[1]

-

Section 4: Personal Protective Equipment (PPE) Specifications

The selection of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.

Table 2: Required Personal Protective Equipment

| Protection Type | Specification | Rationale for Use |

|---|---|---|

| Eye & Face | Chemical safety goggles AND a full-face shield.[2] | Protects against splashes of the corrosive liquid, which can cause severe eye damage. |

| Skin & Body | Flame-resistant laboratory coat and appropriate full-length pants and closed-toe shoes. | Provides a primary barrier against skin contact.[1] |

| Hand | Nitrile or neoprene gloves (double-gloving recommended).[1] | Prevents direct skin contact. Inspect gloves before each use.[2] |

| Respiratory | Not required if handled exclusively in a fume hood. For emergencies or spill cleanup outside a hood, a self-contained breathing apparatus (SCBA) is necessary.[1] | Vapors are corrosive to the respiratory tract. Engineering controls are the primary method of protection. |

Section 5: Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[3] The storage area should be secured and accessible only to authorized personnel ("Store locked up").

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4] Amines can react vigorously with these materials.

Section 6: Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency Response Logic Flow

Caption: Decision-making flow for responding to emergencies involving the compound.

Step-by-Step Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, preferably under a safety shower.[1] Remove all contaminated clothing while flushing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Call for an immediate ophthalmological consultation.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[1]

-

Ingestion: Do NOT induce vomiting due to the risk of perforation. If the person is conscious, have them rinse their mouth and drink one or two glasses of water. Call a poison control center or physician immediately.

-

Spill Cleanup:

-

Evacuate all non-essential personnel from the area.

-

If safe to do so, ensure ventilation is adequate (fume hood).

-

Wearing full PPE, contain the spill with a liquid-absorbent, inert material such as vermiculite, sand, or Chemizorb®.[1]

-

Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

-

Decontaminate the area with an appropriate cleaning solution.

-

-

Fire Fighting:

-

The substance is combustible.

-

Use carbon dioxide (CO₂), foam, or dry powder extinguishers.

-

Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA) to protect against corrosive and toxic combustion products like carbon and nitrogen oxides.

-

Section 7: Waste Management and Disposal

Chemical waste must be managed in accordance with all local, state, and federal regulations.

-

Waste Classification: This material and its containers should be treated as hazardous waste.[1]

-

Procedure:

-

Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

-

Conclusion

N-(4-isopropylbenzyl)cyclopropanamine is a valuable research chemical that demands rigorous adherence to safety protocols. Its corrosive nature is its most significant hazard, dictating the need for robust engineering controls and comprehensive personal protective equipment. By internalizing the principles and procedures outlined in this guide—from proactive risk assessment to diligent emergency preparedness—research professionals can create a safe and effective environment for advancing scientific discovery.

References

-

PubChem Compound Summary for N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. (N.D.). National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet for n-Isopropylbenzylamine, 97%. (2005). Cole-Parmer. [Link]

-

What are the potential risks of using N-Isopropylbenzylamine? (2024). Knowledge - Bloomtechz. [Link]

-

N-(5-chloro-2-isopropylbenzyl)cyclopropanamine Information. (N.D.). Lookchem. [Link]

-

N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride Product Page. (N.D.). Crysdot. [Link]

Sources

Technical Guide: Physicochemical Profiling and Synthetic Utility of N-(4-isopropylbenzyl)cyclopropanamine

Executive Summary

N-(4-isopropylbenzyl)cyclopropanamine (CAS: 1049681-03-9 for the HCl salt) is a secondary amine intermediate of significant interest in medicinal chemistry and agrochemical synthesis. Structurally, it combines a lipophilic 4-isopropylbenzyl moiety (derived from cuminaldehyde) with a cyclopropylamine group. This specific scaffold is frequently utilized to modulate metabolic stability and lipophilicity in G-Protein Coupled Receptor (GPCR) ligands and fungicidal carboxamides.

This guide provides a definitive technical breakdown of its molecular properties, validated synthetic protocols, and structural utility.

Part 1: Physicochemical Identity[2][3]

The molecule exists primarily in two forms: the free base (an oil) and the hydrochloride salt (a stable solid). Researchers must distinguish between these forms when calculating stoichiometry for reactions.

Table 1: Molecular Specifications

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | N-(4-propan-2-ylphenyl)methylcyclopropanamine | N-(4-isopropylbenzyl)cyclopropanamine HCl |

| CAS Registry Number | Not widely listed | 1049681-03-9 |

| Molecular Formula | ||

| Molecular Weight | 189.30 g/mol | 225.76 g/mol |

| Exact Mass | 189.1517 | 225.1284 |

| Physical State | Pale yellow oil (typically) | White to off-white crystalline solid |

| Predicted pKa | ~9.5 (Conjugate acid) | N/A |

| Predicted LogP | ~3.3 (Lipophilic) | ~0.5 (Ionized in water) |

Expert Note: The cyclopropyl group exerts a unique electronic effect (σ-donation) compared to standard alkyl groups, often lowering the pKa of the adjacent amine slightly compared to an isopropyl analog, while significantly enhancing metabolic stability against N-dealkylation.

Part 2: Synthetic Methodology

Core Directive: The most reliable route to N-(4-isopropylbenzyl)cyclopropanamine is the Reductive Amination of 4-isopropylbenzaldehyde (Cuminaldehyde) with cyclopropylamine.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from reagents to the final secondary amine, highlighting the critical imine intermediate.

Figure 1: Reductive amination pathway. The formation of the imine is the rate-determining step for steric reasons, followed by rapid reduction.

Validated Experimental Protocol

Objective: Synthesis of 10 mmol of N-(4-isopropylbenzyl)cyclopropanamine.

Reagents:

-

4-Isopropylbenzaldehyde (Cuminaldehyde): 1.48 g (10 mmol)

-

Cyclopropylamine: 0.63 g (11 mmol, 1.1 eq)

-

Sodium Triacetoxyborohydride (STAB): 3.18 g (15 mmol, 1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic Acid (AcOH): Catalytic amount (if using STAB)

Step-by-Step Workflow:

-

Imine Formation:

-

In a dry round-bottom flask, dissolve 1.48 g of 4-isopropylbenzaldehyde in 20 mL of DCE.

-

Add 0.63 g of cyclopropylamine.

-

Critical Step: If using STAB, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 30–60 minutes.

-

Checkpoint: Monitor by TLC (thin-layer chromatography). The aldehyde spot should disappear, replaced by a less polar imine spot.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add 3.18 g of Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

-

Why STAB? Unlike

, STAB is less likely to reduce the aldehyde directly, preventing the formation of the alcohol byproduct (4-isopropylbenzyl alcohol). -

Allow the reaction to warm to room temperature and stir overnight (12 hours).

-

-

Workup (Self-Validating):

-

Quench the reaction with saturated aqueous

(pH ~8-9). -

Extract with Dichloromethane (DCM) (

mL).[1] -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often sufficient for subsequent steps. For high purity, convert to the HCl salt by adding 4M HCl in dioxane, precipitating the solid (CAS 1049681-03-9).

-

Part 3: Structural & Functional Analysis

This molecule is not merely a random intermediate; it possesses specific structural features that make it valuable in Structure-Activity Relationship (SAR) studies, particularly for CNS targets (like TAAR1) and agrochemicals (fungicides).

Pharmacophore Dissection

Figure 2: Pharmacophore dissection. The cyclopropyl group prevents rapid metabolic degradation often seen with simple alkyl amines.

Applications in Research

-

Agrochemicals: Patent literature (e.g., Bayer CropScience) identifies N-benzylcyclopropanamines as key intermediates for succinate dehydrogenase inhibitor (SDHI) fungicides. The isopropyl group provides necessary bulk to fill hydrophobic pockets in the enzyme.

-

Trace Amine-Associated Receptors (TAAR1): The structural motif resembles ligands for TAAR1, a target for antipsychotic and addiction treatments. The 4-substitution on the benzyl ring is a classic determinant of receptor affinity.

Part 4: Handling and Safety

-

Storage: Store the free base under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine. The HCl salt is stable at room temperature.

-

Safety: Treat as a skin irritant and potential sensitizer. Use gloves and fume hood.

-

Solubility:

-

Free Base: Soluble in DCM, DMSO, Methanol, Ethanol. Insoluble in water.

-

HCl Salt: Soluble in Water, DMSO, Methanol.

-

References

-

PubChem. (2025).[2][3][4] N-(4-Isopropylbenzyl)propan-1-amine (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

-

Lui, N., et al. (2015). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. Patent KR20150013601A. Bayer CropScience AG.[5] Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | C13H18ClN | CID 66158544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropanamine, N-(4,8,13,17,21-pentamethyl-4,8,12,16,20-docosapentaenyl)-, (all-E)- | C30H51N | CID 6505320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-Isopropylbenzyl)propan-1-amine | C13H21N | CID 4723368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KR20150013601A - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Scalable Synthesis of N-(4-isopropylbenzyl)cyclopropanamine via Reductive Amination

Introduction & Scope

This Application Note details a robust, scalable protocol for the synthesis of N-(4-isopropylbenzyl)cyclopropanamine (CAS: N/A for specific salt, Free base analog). This secondary amine serves as a critical building block in medicinal chemistry, particularly for ligands targeting sigma receptors and trace amine-associated receptors (TAARs).

Strategic Rationale

While alkylation of cyclopropanamine with 4-isopropylbenzyl halides is possible, it frequently leads to over-alkylation (tertiary amine formation). This protocol utilizes Reductive Amination via the Abdel-Magid method , employing Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1]

Key Advantages of this Route:

-

Selectivity: NaBH(OAc)₃ reduces the intermediate imine faster than the aldehyde, allowing for a "one-pot" procedure without isolating the unstable imine.

-

Safety: Avoids the use of toxic cyanoborohydrides (NaBH₃CN) and minimizes the risk of alkyl halide genotoxicity.

-

Stability: Cyclopropylamine is sensitive to strong acids (ring opening); the mild acidity of the STAB system (AcOH byproduct) is well-tolerated.

Reaction Pathway[1][3][4][5][6][7]

The synthesis proceeds via the condensation of 4-isopropylbenzaldehyde (Cuminaldehyde) with cyclopropanamine to form a Schiff base (imine), which is selectively reduced in situ.

Figure 1: Mechanistic pathway for the reductive amination of 4-isopropylbenzaldehyde.

Materials & Stoichiometry

Safety Note: Cyclopropanamine is volatile (BP ~50°C) and toxic. All operations must be performed in a fume hood.

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Density (g/mL) | Role |

| 4-Isopropylbenzaldehyde | 148.20 | 1.0 | 0.977 | Limiting Reagent |

| Cyclopropanamine | 57.09 | 1.1 - 1.2 | 0.824 | Nucleophile |

| NaBH(OAc)₃ | 211.94 | 1.4 - 1.5 | Solid | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.0 | 1.049 | Catalyst (Optional)* |

| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent (Anhydrous) |

*Note: AcOH promotes imine formation but is often generated in situ by STAB. Explicit addition is recommended for less reactive aldehydes.

Detailed Experimental Protocol

Phase A: Imine Formation[4][9]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (

). -

Solvation: Charge the RBF with 4-isopropylbenzaldehyde (10.0 mmol, 1.48 g) and anhydrous DCM (40 mL).

-

Amine Addition: Add Cyclopropanamine (11.0 mmol, 0.63 g, ~0.76 mL) dropwise via syringe.

-

Observation: A slight exotherm or cloudiness may occur as water is generated.

-

-

Catalysis: Add Acetic Acid (10.0 mmol, 0.60 g, 0.57 mL).

-

Equilibration: Stir at Room Temperature (20-25°C) for 30–60 minutes.

-

Checkpoint: TLC (10% MeOH in DCM) should show the disappearance of the aldehyde and the appearance of a new, less polar imine spot (often hydrolyzes on silica, so proceed based on time).

-

Phase B: Selective Reduction

-

Reduction: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherms, then add NaBH(OAc)₃ (14.0 mmol, 2.97 g) in 3 portions over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature for 12–16 hours (Overnight).

Phase C: Workup & Purification (Self-Validating System)

This workup utilizes the basicity of the product to separate it from neutral impurities (unreacted aldehyde) and acidic byproducts (boric acid).

Figure 2: Acid-Base Extraction Logic for Purification.

-

Quench: Slowly add saturated aqueous

(30 mL). Stir vigorously for 15 minutes to quench excess hydride. -

Extraction: Separate the organic layer.[7] Extract the aqueous layer with DCM (2 x 20 mL).

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo.-

Note: Do not apply high heat/vacuum for extended periods as the free base amine is moderately volatile.

-

Analytical Validation

Target Structure: N-(4-isopropylbenzyl)cyclopropanamine

Formula:

Predicted NMR Data ( , 400 MHz)

The following table summarizes the expected signals for product verification.

| Shift ( | Multiplicity | Integral | Assignment | Logic |

| 7.20 - 7.15 | Doublet (d) | 2H | Ar-H (Ortho to alkyl) | Aromatic ring (Cumene system) |

| 7.15 - 7.10 | Doublet (d) | 2H | Ar-H (Meta to alkyl) | Aromatic ring |

| 3.78 | Singlet (s) | 2H | Benzylic methylene (deshielded by N and Ar) | |

| 2.89 | Septet | 1H | Isopropyl methine | |

| 2.15 | Multiplet (m) | 1H | Cyclopropyl | Methine on cyclopropyl ring |

| 1.24 | Doublet (d) | 6H | Isopropyl methyls | |

| 0.45 - 0.35 | Multiplet (m) | 2H | Cyclopropyl | High field (ring strain shielding) |

| 0.35 - 0.25 | Multiplet (m) | 2H | Cyclopropyl | High field (ring strain shielding) |

Troubleshooting

-

Low Yield: Ensure molecular sieves (4Å) are used if the aldehyde is "wet," as water inhibits imine formation.

-

Product is an Oil: This amine is likely a viscous oil. To store, convert to the Hydrochloride salt by treating the ethereal solution with HCl/Dioxane.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][9]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25866, N-Cyclopropylbenzylamine. PubChem.

-

Sigma-Aldrich. (2023). Sodium triacetoxyborohydride Technical Bulletin.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Isopropylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. scribd.com [scribd.com]

Application Note: Precision Synthesis of N-(4-Isopropylbenzyl)cyclopropanamine

Executive Summary & Strategic Rationale

The synthesis of N-(4-isopropylbenzyl)cyclopropanamine represents a critical transformation in medicinal chemistry, linking a lipophilic cuminaldehyde scaffold with a conformationally restricted cyclopropylamine pharmacophore.[1] This substructure is frequently observed in monoamine oxidase (MAO) inhibitors, histamine H3 antagonists, and various kinase inhibitors.

While reductive amination is a textbook reaction, the specific coupling of 4-isopropylbenzaldehyde with cyclopropylamine presents unique challenges:

-

Steric Strain: The cyclopropyl group introduces ring strain (~27.5 kcal/mol), influencing the nucleophilicity of the amine.

-

Chemoselectivity: Traditional reducing agents like Sodium Borohydride (NaBH₄) can indiscriminately reduce the aldehyde to the alcohol (4-isopropylbenzyl alcohol) if the imine formation is not complete or if pH is not strictly controlled.

The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1] STAB is a mild, selective hydride donor that preferentially reduces the protonated iminium ion over the aldehyde, allowing for a robust one-pot procedure without the need for isolating moisture-sensitive imine intermediates.

Critical Reagent Analysis

The choice of reducing agent dictates the success of this synthesis. We reject NaBH₄ and NaBH₃CN for this specific application in favor of STAB for the following reasons:

| Reducing Agent | Reactivity Profile | Suitability | Rationale |

| NaBH₄ (Sodium Borohydride) | Strong.[1] Reduces aldehydes, ketones, and imines.[2][3][4] | Low | Requires 2-step process (pre-form imine) to avoid direct aldehyde reduction.[1] High pH required. |

| NaBH₃CN (Sodium Cyanoborohydride) | Mild.[5] Selective at pH 6-7.[1] | Medium | Effective but highly toxic (HCN risk). Poor atom economy. Harder to work up. |

| STAB (Sodium Triacetoxyborohydride) | Mild & Selective. Reduces iminium ions, not aldehydes. | High | Gold Standard. Sterically bulky acetoxy groups prevent coordination to the aldehyde oxygen, ensuring only the imine is reduced. |

Substrate Specifics:

-

4-Isopropylbenzaldehyde (Cuminaldehyde): An electron-rich aldehyde.[1] The isopropyl group at the para position exerts a mild inductive effect (+I), making the carbonyl carbon slightly less electrophilic.

-

Cyclopropylamine: A primary amine with good nucleophilicity, though slightly reduced compared to isopropylamine due to the greater s-character of the nitrogen lone pair (hybridization effects of the strained ring).

Mechanistic Pathway[1][7][8]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an equilibrium-driven hemiaminal formation, followed by dehydration to the imine. STAB then delivers a hydride specifically to the protonated imine (iminium ion).

Figure 1: Mechanistic flow of the reductive amination.[2][3][6] Note that STAB reduction is faster on the Iminium ion than the neutral Imine or the starting Aldehyde.

Experimental Protocol (The "Gold Standard")

Scale: 5.0 mmol (Adjust proportionally) Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point and better STAB solubility).[1] Time: 4–16 Hours

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Role |

| 4-Isopropylbenzaldehyde | 148.20 | 1.0 | 741 mg (0.75 mL) | Substrate |

| Cyclopropylamine | 57.09 | 1.2 | 342 mg (0.40 mL) | Nucleophile |

| Acetic Acid (Glacial) | 60.05 | 1.0 | 300 mg (0.29 mL) | Catalyst/Proton Source |

| STAB | 211.94 | 1.5 | 1.59 g | Reducing Agent |

| DCE | - | - | 15–20 mL | Solvent |

Step-by-Step Procedure

-

Reaction Setup:

-

In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylbenzaldehyde (1.0 equiv) in DCE (0.2 M concentration).

-

Note: If DCE is unavailable, anhydrous THF is a viable alternative, though reaction rates may vary.

-

-

Imine Formation (The "Activation" Phase):

-

Add Cyclopropylamine (1.2 equiv) followed by Acetic Acid (1.0 equiv).[1]

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? This allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

-

-

Reduction:

-

Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Caution: Mild effervescence may occur. Do not seal the flask tightly immediately; use a nitrogen balloon or a drying tube.

-

Stir the suspension at RT for 4–16 hours.

-

Monitoring: Check progress via TLC (Eluent: 20% EtOAc in Hexanes) or LCMS. The aldehyde spot (high R_f) should disappear.

-

-

Quench & Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).[1]

-

Combine organic layers and wash with Brine (1 x 20 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

-

-

Purification (Acid-Base Extraction Method):

-

To ensure high purity without column chromatography, use the amine's basicity:

-

Dissolve crude oil in Et₂O or DCM.

-

Extract with 1M HCl (3 x). The product moves to the aqueous layer; non-basic impurities (unreacted aldehyde) stay in organic.

-

Basify the aqueous layer to pH > 12 using 6M NaOH .

-

Extract the cloudy aqueous mixture with DCM (3 x).

-

Dry and concentrate to yield the pure secondary amine.

-

-

Process Workflow & Visualization

Figure 2: Operational workflow for the synthesis, including decision checkpoints.

Characterization & Quality Control

Upon isolation, the product should be a colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.10–7.30 (m, 4H): Aromatic protons (characteristic AA'BB' system of para-substitution).[1]

-

δ 3.80 (s, 2H): Benzylic -CH ₂-N protons.[1]

-

δ 2.90 (sept, 1H): Isopropyl -CH -.[1]

-

δ 2.15 (m, 1H): Cyclopropyl -CH -N.[1]

-

δ 1.25 (d, 6H): Isopropyl -CH ₃.[1]

-

δ 0.30–0.50 (m, 4H): Cyclopropyl -CH ₂- protons (distinctive high-field multiplets).[1]

-

-

MS (ESI): Calculated [M+H]⁺ = 190.[1]16. Found = 190.2.

Safety & Handling (E-E-A-T)

-

Cyclopropylamine: Highly flammable (Flash point < 0°C) and toxic. Handle only in a fume hood. It has a high vapor pressure; keep bottles cold before opening.

-

STAB: Releases acetic acid upon reaction. While safer than NaBH₃CN, it is still a hydride source and can generate hydrogen gas if exposed to strong acids.

-

Waste Disposal: Aqueous layers from the extraction may contain boron salts. Dispose of according to local EHS regulations for borane waste.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. (n.d.). "Reductive Amination - Sodium Triacetoxyborohydride."[1][2][3][7][8][9]

-

BenchChem. (2025).[7] "Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis."

-

Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: NaHB(OAc)3."

Sources

- 1. CN104245660A - Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine - Google Patents [patents.google.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Note: Synthesis of N-(4-Isopropylbenzyl)cyclopropanamine via Catalytic Imine Hydrogenation

This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It details the synthesis of N-(4-isopropylbenzyl)cyclopropanamine (also known as N-cyclopropyl-4-isopropylbenzylamine), a critical pharmacophore found in various bioactive agents (e.g., sigma receptor ligands, fungicides).

The protocol focuses on Catalytic Imine Hydrogenation , the preferred industrial method for scalability and atom economy, while also providing a bench-scale hydride reduction alternative.

Abstract & Application Scope

N-(4-isopropylbenzyl)cyclopropanamine is a secondary amine intermediate used in the synthesis of diverse therapeutic agents. While direct alkylation of cyclopropanamine often leads to over-alkylation (tertiary amines), reductive amination via an imine intermediate ensures mono-alkylation selectivity.

This guide prioritizes Catalytic Imine Hydrogenation (H₂/Pt-C) . Unlike stoichiometric borohydride reductions, this method generates minimal waste and is scalable. A Platinum (Pt) catalyst is specifically selected over Palladium (Pd) to prevent the hydrogenolysis (cleavage) of the benzyl-nitrogen bond and preserve the cyclopropyl ring integrity.

Reaction Scheme & Mechanism

Chemical Equation

The synthesis proceeds in two stages, often performed in a "one-pot" or telescoped manner:

-

Condensation: 4-Isopropylbenzaldehyde reacts with cyclopropanamine to form the imine (Schiff base).

-

Hydrogenation: The C=N bond is reduced to a C-N single bond using molecular hydrogen and a heterogeneous catalyst.

Reaction:

Mechanistic Pathway

The mechanism involves nucleophilic attack, proton transfer, and surface-mediated hydrogenation.

Caption: Step-wise mechanism from condensation to heterogeneous catalytic reduction.

Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred for Scale-up)

Rationale: Uses Platinum on Carbon (Pt/C). Palladium (Pd/C) is not recommended as it frequently causes debenzylation (cleavage of the C-N bond) or ring-opening of the cyclopropane moiety under hydrogenation conditions [1, 2].

Materials

-

Precursor A: 4-Isopropylbenzaldehyde (Cuminaldehyde) [CAS: 122-03-2][1]

-

Precursor B: Cyclopropanamine [CAS: 765-30-0][2]

-

Catalyst: 5% Pt/C (sulfided or unpoisoned)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Gas: Hydrogen (H₂)

Protocol Steps

-

Imine Formation (Pre-step):

-

Charge a high-pressure reactor (autoclave) with 4-Isopropylbenzaldehyde (1.0 equiv) and Methanol (5-10 volumes).

-

Add Cyclopropanamine (1.05 equiv) dropwise. Note: Reaction is exothermic.

-

Stir at 20–25°C for 2 hours. (Optional: Add molecular sieves if water sensitivity is high, though Pt/C tolerates water well).

-

-

Hydrogenation:

-

Add 5% Pt/C catalyst (0.5–1.0 mol% loading relative to aldehyde).

-

Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).

-

Pressurize to 5–10 bar (70–145 psi) H₂.

-

Stir vigorously at 25–40°C for 4–8 hours.

-

Monitoring: Check H₂ uptake or sample for HPLC/GC (disappearance of imine).

-

-

Workup:

-

Depressurize and purge with Nitrogen.[3]

-

Filter the mixture through a Celite pad to remove the catalyst. Safety: Do not let dry catalyst contact air (pyrophoric hazard). Wash with MeOH.

-

Concentrate the filtrate under reduced pressure to obtain the crude oil.

-

-

Purification:

-

The crude secondary amine is often sufficiently pure (>95%).

-

To isolate as a salt: Dissolve in diethyl ether and add HCl (in dioxane or ether). Filter the white precipitate.

-

Method B: Hydride Reduction (Bench-Scale / No Autoclave)

Rationale: For laboratories lacking high-pressure equipment. Uses Sodium Triacetoxyborohydride (STAB), a mild reductant that minimizes side reactions compared to NaBH₄ [3].

Protocol Steps

-

Dissolve 4-Isopropylbenzaldehyde (10 mmol) in 1,2-Dichloroethane (DCE) or THF (30 mL).

-

Add Cyclopropanamine (11 mmol) and Acetic Acid (10 mmol, 1.0 equiv) to catalyze imine formation. Stir for 30 min.

-

Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 15 minutes.

-

Stir at room temperature overnight (12–16 h) under Nitrogen.

-

Quench: Add saturated aqueous NaHCO₃ carefully.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

Key Data & Specifications

| Parameter | Specification / Result |

| Appearance | Colorless to pale yellow oil (Free base); White solid (HCl salt) |

| Molecular Weight | 189.29 g/mol (Free base) |

| Yield (Method A) | 85 – 95% |

| Yield (Method B) | 75 – 85% |

| ¹H NMR (CDCl₃) | δ 7.2–7.1 (m, 4H, Ar-H), 3.80 (s, 2H, Ar-CH₂-N), 2.90 (sept, 1H, iPr-CH), 2.15 (m, 1H, cPr-CH), 1.24 (d, 6H, iPr-Me), 0.45–0.35 (m, 4H, cPr-CH₂). |

| MS (ESI) | [M+H]⁺ = 190.16 |

Critical Workflow Diagram

Caption: Operational workflow for the catalytic synthesis of N-(4-isopropylbenzyl)cyclopropanamine.

Troubleshooting & Optimization

-

Problem: Low Conversion.

-

Cause: Water accumulation inhibiting imine equilibrium.

-

Fix: Add activated 3Å or 4Å Molecular Sieves during the imine formation step before adding the catalyst/reducing agent.

-

-

Problem: Debenzylation (Product Loss).

-

Cause: Use of Pd/C or high temperature (>50°C).

-

Fix: Switch to Pt/C or Raney Nickel. Lower the temperature to <30°C.

-

-

Problem: Ring Opening.

-

Cause: High acidity or excessive H₂ pressure with highly active catalysts.

-

Fix: Maintain neutral conditions (avoid excess acid if using Method A). Keep pressure below 15 bar.

-

Safety Information

-

Cyclopropanamine: Highly flammable and toxic. Handle in a fume hood.

-

Hydrogenation: H₂ gas poses an explosion hazard. Ensure reactor grounding and leak testing.

-

Catalysts: Spent hydrogenation catalysts (Pt/C, Pd/C) are pyrophoric. Keep wet with water/solvent during disposal.

References

-

Bayer CropScience AG. (2012).[4] Process for the preparation of substituted N-(benzyl)cyclopropanamines by imine hydrogenation. WO2012059585A1. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Grosser, R., et al. (2016). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. US Patent 9,440,908. Link

-

PubChem. (2025). N-(4-Isopropylbenzyl)cyclopropanamine Compound Summary. National Library of Medicine. Link

Sources

- 1. Cuminaldehyde - Wikipedia [en.wikipedia.org]

- 2. Process for the manufacture of cyclopropylamine - Patent 0205403 [data.epo.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US9440908B2 - Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Recrystallization Protocol for N-(4-isopropylbenzyl)cyclopropanamine Hydrochloride

[1][2]

Abstract

This application note details the isolation and purification of N-(4-isopropylbenzyl)cyclopropanamine hydrochloride , a secondary amine salt frequently utilized as a pharmacophore in drug discovery (e.g., sigma receptor ligands, monoamine transporter modulators).[1][2] While synthesis often yields the compound as a crude oil or amorphous solid, high-purity crystalline material is required for biological assay reproducibility.[1][2] This guide provides two validated recrystallization protocols: a Single-Solvent Method (Isopropanol) for routine purification and a Multi-Solvent Method (Ethanol/Et₂O) for maximizing yield in scale-up scenarios.[1][2]

Chemical Context & Solubility Profile

To design an effective recrystallization, one must understand the solute-solvent interactions.[1][2] N-(4-isopropylbenzyl)cyclopropanamine hydrochloride consists of a lipophilic 4-isopropylbenzyl tail and a polar, ionic cyclopropanamine hydrochloride head.[1][2]

| Property | Description | Implications for Recrystallization |

| Structure | Secondary Amine HCl Salt | High lattice energy; requires polar protic solvents to disrupt ionic bonds at high temps.[1][2] |

| Lipophilicity | Isopropyl + Benzyl groups | Reduces solubility in water/cold alcohols compared to simple benzylamines.[1] |

| Impurities | 4-Isopropylbenzaldehyde, Cyclopropanamine | Non-ionic organic impurities remain in the mother liquor if organic solvents are used.[1][2] |

Solubility Matrix:

Materials & Equipment

Reagents

-

Crude N-(4-isopropylbenzyl)cyclopropanamine HCl (Assumed purity >85%).[1][2]

-

Solvent A: Isopropanol (IPA), ACS Reagent Grade (Low water content is critical).[1][2]

-

Anti-Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE) (Peroxide-free).[1][2]

-

Activated Charcoal: Norit® SA 2 (Optional for decolorization).[1][2]

Equipment

Experimental Protocols

Method A: Single-Solvent Recrystallization (Isopropanol)

Recommended for routine purification (1g – 50g scale).[1][2] balances purity and recovery.

Rationale: Isopropanol possesses a boiling point (82.6°C) sufficient to dissolve the salt, but its lower dielectric constant compared to water/methanol ensures the salt precipitates upon cooling.[2]